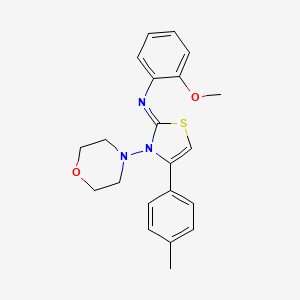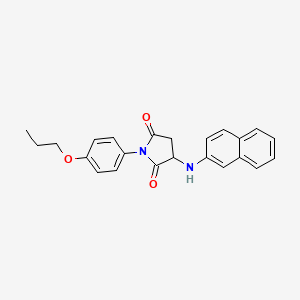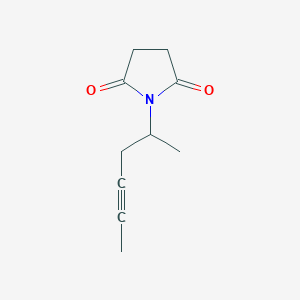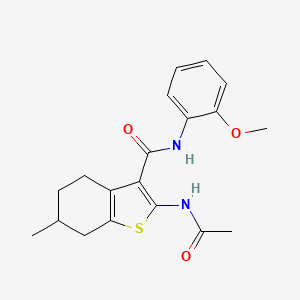
(2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a morpholine ring, and aromatic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine typically involves a multi-step process:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Aromatic Substituents: The aromatic substituents are introduced via electrophilic aromatic substitution reactions. For instance, the methoxyphenyl and methylphenyl groups can be attached using Friedel-Crafts alkylation or acylation reactions.
Morpholine Ring Incorporation: The morpholine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis by Lewis acids.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in organic reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays.
Industry
Agriculture: The compound may be explored as a pesticide or herbicide due to its bioactive properties.
Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The thiazole ring and the aromatic substituents play a crucial role in these interactions, providing the necessary binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-N-(2-Hydroxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
- (2Z)-N-(2-Methoxyphenyl)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
- (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(piperidin-4-yl)-1,3-thiazol-2(3H)-imine
Uniqueness
The uniqueness of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine lies in its specific combination of functional groups and structural features. The presence of both the morpholine ring and the thiazole ring, along with the methoxyphenyl and methylphenyl substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
1049203-56-6 |
|---|---|
Fórmula molecular |
C21H23N3O2S |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-9-17(10-8-16)19-15-27-21(24(19)23-11-13-26-14-12-23)22-18-5-3-4-6-20(18)25-2/h3-10,15H,11-14H2,1-2H3 |
Clave InChI |
XYVDBACQOGBYNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)

![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)

![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)

![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)
